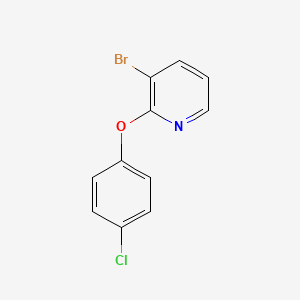

3-Bromo-2-(4-chlorophenoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(4-chlorophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJNCHKXCDMELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 4 Chlorophenoxy Pyridine and Structural Analogues

Strategies for the Construction of the 2-Phenoxypyridine (B1581987) Core

The formation of the C-O bond between a phenolic moiety and a pyridine (B92270) ring is a critical step in the synthesis of 2-phenoxypyridine derivatives. This can be achieved through several methodologies, broadly categorized into transition-metal catalyzed coupling reactions and nucleophilic aromatic substitution strategies.

Transition-Metal Catalyzed Coupling Reactions for C-O Bond Formation

Transition metals, particularly palladium and copper, have proven to be versatile catalysts for the formation of carbon-oxygen bonds in aryl ether synthesis.

Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing C-O bonds. mit.edunih.govnih.gov These methods often offer mild reaction conditions and broad substrate scope. While a direct Heck-type cyclization is not the standard approach for intermolecular C-O bond formation, palladium catalysts are extensively used in Buchwald-Hartwig-type amination and etherification reactions. nih.gov For the synthesis of 2-phenoxypyridines, a palladium catalyst, in conjunction with a suitable ligand, can effectively couple a 2-halopyridine with a phenol (B47542). mit.edunih.govnih.gov The choice of ligand is crucial for the efficiency of the catalytic system. mit.edu For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the challenging coupling of aryl halides with alcohols and phenols. mit.edu

A variety of palladium sources, such as Pd(OAc)₂, and ligands can be employed. The reaction conditions, including the choice of base and solvent, are optimized to achieve high yields.

Table 1: Examples of Palladium-Catalyzed C-O Coupling Reactions

| Catalyst/Ligand | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ / Biarylphosphine Ligand | 2-Chloropyridine, 4-Chlorophenol (B41353) | 2-(4-Chlorophenoxy)pyridine | High | mit.edu |

| Pd₂(dba)₃ / Xantphos | 2-Bromopyridine (B144113), Phenol | 2-Phenoxypyridine | Good | rsc.org |

This table presents illustrative examples and the specific conditions would require optimization for the synthesis of 3-bromo-2-(4-chlorophenoxy)pyridine.

The Ullmann condensation is a classical method for forming C-O bonds and involves the use of copper as a catalyst. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made, including the use of copper nanoparticles and various ligands, which allow the reaction to proceed under milder conditions. researchgate.netresearchgate.netmdpi.com

In the context of synthesizing 2-phenoxypyridines, a 2-halopyridine can be reacted with a phenol in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net The reactivity of the aryl halide follows the order I > Br > Cl. researchgate.net

Table 2: Examples of Copper-Mediated Ullmann-Type Reactions

| Copper Source | Reactants | Conditions | Product | Reference |

| Copper Powder | 2-Chloropyridine, Phenol | High Temperature | 2-Phenoxypyridine | wikipedia.org |

| CuO Nanoparticles | 2-Bromopyridine, 4-Chlorophenol | ~100 °C, DMSO | 2-(4-Chlorophenoxy)pyridine | mdpi.com |

| CuI / Ligand | 2-Iodopyridine, Phenol | Milder Temperature | 2-Phenoxypyridine | wikipedia.org |

This table provides representative examples. The efficiency of the reaction is highly dependent on the specific copper source, ligand, base, and solvent used.

While less common for direct C-O bond formation in this specific context, rhodium catalysts are known to participate in various C-H activation and cyclization reactions. rsc.orgnih.govnih.gov In some specialized synthetic routes, rhodium-catalyzed reactions could potentially be employed to construct the pyridine ring itself or to functionalize it in a way that facilitates subsequent C-O bond formation. nih.govnih.gov However, for the direct coupling of a pre-formed pyridine and a phenol, palladium and copper-based methods are more established.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to the 2-phenoxypyridine core. nih.govyoutube.compearson.com This method is particularly effective when the pyridine ring is activated by electron-withdrawing groups. In the case of 2-halopyridines, the halogen atom can be displaced by a phenoxide nucleophile. nih.govyoutube.com

The reaction typically involves treating a 2-halopyridine with a phenol in the presence of a base. The base deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then attacks the electron-deficient carbon atom of the pyridine ring, leading to the substitution of the halide. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions. nih.gov

Regioselective Bromination of Pyridine and Phenoxypyridine Systems

The introduction of a bromine atom at the 3-position of the pyridine ring is a key step in the synthesis of the target molecule. The regioselectivity of this bromination depends on the substrate (pyridine or a 2-phenoxypyridine derivative) and the brominating agent used.

Direct bromination of pyridine is often challenging and can lead to a mixture of products. google.comgoogle.com The reaction typically requires harsh conditions, such as high temperatures and the use of a strong acid. google.com For instance, reacting pyridine with bromine in the presence of sulfuric acid at high temperatures can yield 3-bromopyridine. google.com

The bromination of a pre-formed 2-phenoxypyridine can be a more controlled process. The phenoxy group at the 2-position can influence the regioselectivity of the electrophilic substitution. Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid. The conditions can be tuned to favor bromination at the desired position. For instance, regioselective bromination of certain pyridine N-oxides has been achieved under mild conditions. tcichemicals.comresearchgate.net Similar strategies could potentially be adapted for 2-phenoxypyridine systems. The use of reagents like tetrabutylammonium (B224687) tribromide (TBATB) has also been reported for the regioselective bromination of heterocyclic compounds. nih.gov

A study describes the regioselective bromination of thieno[2,3-b]pyridine (B153569) at the 4-position, highlighting that mild bromination conditions can lead to high selectivity. nih.gov While a different heterocyclic system, the principles of controlling regioselectivity through appropriate reagent and condition selection are broadly applicable.

The synthesis of 3-bromo-2-aminopyridines has also been reported, which could serve as a precursor for conversion to the desired phenoxy derivative. researchgate.netresearchgate.net

Electrophilic Aromatic Bromination Techniques (e.g., NBS-mediated)

The direct introduction of a bromine atom onto a pyridine ring via electrophilic aromatic substitution is a fundamental transformation. For the synthesis of this compound, the starting material would be 2-(4-chlorophenoxy)pyridine. The phenoxy group at the 2-position acts as an activating group, directing electrophilic attack to the C3 and C5 positions of the pyridine ring.

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for electrophilic bromination of activated aromatic and heteroaromatic rings. organic-chemistry.orgmanac-inc.co.jp It is favored over liquid bromine due to its solid nature, which makes it easier to handle. manac-inc.co.jp The reaction mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich pyridine ring. youtube.com For moderately activated substrates like 2-phenoxypyridines, the reaction can often proceed under mild conditions, sometimes without a strong acid catalyst. manac-inc.co.jp

The choice of solvent is crucial as it can significantly influence the regioselectivity and reaction rate. manac-inc.co.jp Common solvents for NBS bromination include acetonitrile, chloroform, and acetic acid. nih.govresearchgate.net In a typical procedure, the substrate is dissolved in a suitable solvent, and NBS is added portion-wise at a controlled temperature, which can range from 0 °C to room temperature. nih.gov The electron-donating nature of the 2-phenoxy group preferentially activates the C3 and C5 positions for electrophilic attack. The steric hindrance from the phenoxy group may favor bromination at the C3 position over the C5 position, leading to the desired product.

Interactive Table: General Conditions for NBS Bromination

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | nih.gov |

| Substrate | Activated Pyridine (e.g., 2-phenoxypyridine) | manac-inc.co.jp |

| Solvent | Acetonitrile (MeCN), Chloroform (CHCl₃), Acetic Acid | nih.govresearchgate.net |

| Temperature | 0 °C to 60 °C | nih.gov |

| Stoichiometry | ~1.0 mmol of NBS per 1.0 mmol of substrate | nih.gov |

Bromination via Pre-functionalized Pyridine Intermediates

An alternative to direct bromination involves the use of pre-functionalized pyridine intermediates. This approach can offer better control over regioselectivity. One common strategy begins with a readily available substituted pyridine, such as an aminopyridine or a pyridone, which is then converted to the target bromo-phenoxy derivative in a multi-step sequence.

One such pathway starts with 2-aminopyridine. The amino group is a strong activating group that directs bromination to the adjacent 3-position. researchgate.net The resulting 2-amino-3-bromopyridine (B76627) can then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced to introduce a different functional group or removed. google.comgoogle.com A more direct sequence involves the initial synthesis of 2-amino-3-bromopyridine, followed by a reaction to replace the amino group with the desired 4-chlorophenoxy moiety.

Another powerful method involves the transformation of 2-pyridones. 2-Pyridone can be converted into 2-bromopyridine using reagents like phosphorus oxybromide (POBr₃) or a mixture of PPh₃/CBr₄. This 2-bromopyridine can then be further functionalized. For the synthesis of this compound, one could start with 3-bromo-2-pyridone. Conversion of the pyridone to a 2-chloro or 2-bromo intermediate, followed by a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed C-O coupling reaction with 4-chlorophenol, would yield the final product. researchgate.netnih.gov The conversion of 2-bromopyridines into various 2-pyridone derivatives can also be achieved using ruthenium-based catalytic systems. nih.gov

A route starting from 2,3-dibromopyridine (B49186) is also feasible. Selective substitution of the bromine at the 2-position, which is more activated towards nucleophilic attack, with 4-chlorophenol would furnish the target molecule. This selective reaction is often achievable due to the different reactivity of the halogen atoms on the pyridine ring.

Advanced Derivatization Strategies for this compound

The presence of the bromine atom at the 3-position makes this compound a highly valuable building block for creating a diverse library of complex molecules through various cross-coupling and functionalization reactions.

Functionalization at the Bromine Position (e.g., Cross-Coupling Reactions like Sonogashira)

The bromine atom on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Sonogashira reaction, which couples a vinyl or aryl halide with a terminal alkyne, is particularly effective. wikipedia.orgscirp.org This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine), which can also serve as the solvent. wikipedia.orgscirp.org By reacting this compound with various terminal alkynes, a wide range of 3-alkynyl-2-(4-chlorophenoxy)pyridine derivatives can be synthesized. These products can serve as precursors for more complex heterocyclic structures. The reaction conditions are generally mild, tolerating a wide variety of functional groups. wikipedia.org

Interactive Table: Typical Sonogashira Coupling Conditions

| Component | Example | Reference |

|---|---|---|

| Substrate | 3-Bromo-2-phenoxypyridine analogue | scirp.org |

| Coupling Partner | Terminal Alkyne | scirp.org |

| Palladium Catalyst | Pd(CF₃COO)₂, Pd(PPh₃)₄ | scirp.orglibretexts.org |

| Copper Co-catalyst | CuI | scirp.org |

| Base | Triethylamine (Et₃N) | scirp.org |

| Solvent | DMF, Et₃N | scirp.org |

| Temperature | Room Temperature to 100 °C | wikipedia.orgscirp.org |

Other important cross-coupling reactions that can be employed at the bromine position include Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines).

Modifications of the Phenoxy Moiety

A straightforward strategy for modifying this moiety is to start the synthesis with a different substituted phenol. By reacting 2,3-dibromopyridine or a suitable 2-halopyridine intermediate with a library of phenols bearing various substituents (e.g., alkyl, alkoxy, nitro, cyano) at different positions, a wide range of analogues can be prepared. This allows for a systematic exploration of the structure-activity relationship (SAR) associated with the phenoxy part of the molecule. nih.gov Palladium-catalyzed C-O coupling reactions provide a general method for the synthesis of such diaryl ethers. researchgate.net

Multicomponent Reaction Approaches for Structural Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial parts of all starting materials. nih.govrsc.org MCRs are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of compounds for screening. researchgate.net

While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to create diverse structures around a core pyridine framework. For instance, Hantzsch pyridine synthesis and its variations, which typically involve an aldehyde, a β-ketoester, and an ammonia (B1221849) source, can produce highly substituted dihydropyridines that can be subsequently oxidized to pyridines. nih.gov By choosing appropriate starting materials, one could construct a pyridine ring already bearing substituents that could be later converted to the bromo and phenoxy groups.

More advanced MCRs can be envisioned to build complexity around the pre-formed this compound scaffold. For example, if a functional group is introduced at another position on the pyridine or phenoxy ring, it could participate in an MCR to append a complex, drug-like fragment. The use of rhodium-catalyzed multicomponent [5+2] cycloadditions involving pyridines has been shown to produce biologically relevant 1,4-diazepine structures. acs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridines and their derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.innih.gov These principles can be applied to both the synthesis of this compound and its subsequent derivatization.

Key green chemistry approaches applicable to these syntheses include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner products compared to conventional heating. nih.govresearchgate.net This has been successfully applied to multicomponent reactions for pyridine synthesis. nih.gov

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids is a core principle of green chemistry. researchgate.net

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to minimize waste. rsc.org Nanoparticle catalysts, for example, have been used in MCRs to synthesize polysubstituted pyridines. rsc.org

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of all starting material atoms into the final product is a fundamental goal. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or using mechanical methods like ball milling can significantly reduce waste and simplify product purification. rasayanjournal.co.in

By integrating these green chemistry principles, the synthesis and derivatization of this compound and its analogues can be made more sustainable, cost-effective, and environmentally friendly.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 2 4 Chlorophenoxy Pyridine

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C-O-C (ether) stretching: Asymmetric and symmetric stretching vibrations of the ether linkage would appear in the 1275-1000 cm⁻¹ region.

C=C and C=N stretching (aromatic rings): These vibrations for both the pyridine (B92270) and benzene (B151609) rings are expected in the 1600-1400 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration is anticipated to occur in the 600-500 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration for the chlorophenoxy group would likely be found in the 800-600 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for 3-Bromo-2-(4-chlorophenoxy)pyridine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| C-O-C asymmetric stretch | ~1250 |

| C-O-C symmetric stretch | ~1040 |

| Aromatic C=C/C=N stretch | 1600-1400 |

| C-Br stretch | 600-500 |

This table is based on characteristic infrared absorption frequencies of functional groups and does not represent experimentally verified data for the title compound.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. An experimental Raman spectrum for this compound is not available in the public domain. However, one would expect to observe strong Raman signals for the symmetric vibrations of the aromatic rings and the C-Br and C-Cl bonds.

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry, as well as the intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction study of this compound would yield precise data on its crystal system, space group, unit cell dimensions, and atomic coordinates. From this, intramolecular bond lengths, bond angles, and torsion angles could be determined with high accuracy. Despite searches of crystallographic databases, no published single crystal structure for this compound has been found. For related bromo-substituted aromatic compounds, various crystal systems have been observed, and it is plausible that this compound would crystallize in a common space group such as P2₁/c or P-1.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

This table is a template and does not contain experimental data, as such information is not publicly available.

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions.

While this compound does not possess classical hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor through the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. Weak C-H···N and C-H···O hydrogen bonds are likely to play a role in the crystal packing. Studies on related crystal structures, such as that of 3-bromo-2-hydroxy-benzoic acid, demonstrate the formation of intricate hydrogen-bonding networks that define the supramolecular architecture. nih.govnih.gov

π-π Stacking Interactions

π-π stacking interactions are a crucial class of non-covalent interactions that contribute significantly to the stability of crystal structures containing aromatic rings. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of adjacent aromatic moieties. In the case of this compound, both the pyridine and the chlorophenyl rings are potential participants in such interactions.

The geometry of π-π stacking can vary, with common arrangements including face-to-face, parallel-displaced, and T-shaped (edge-to-face) configurations. The presence and nature of these interactions are typically identified and characterized using single-crystal X-ray diffraction data. Key parameters that define a π-π stacking interaction include the interplanar distance between the aromatic rings and the slip angle, which describes the offset between the ring centroids.

Van der Waals Interactions

These forces are critical in determining the close packing of molecules within the crystal. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. By mapping the distances of atoms from the molecular surface, regions of close contact, indicative of van der Waals interactions, can be identified. For many organic molecules, H···H contacts, a form of van der Waals interaction, constitute a significant percentage of the total intermolecular contacts observed in the crystal packing. sigmaaldrich.com

Theoretical and Computational Investigations of 3 Bromo 2 4 Chlorophenoxy Pyridine

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the intricacies of molecular systems. For 3-Bromo-2-(4-chlorophenoxy)pyridine, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with various basis sets, have been instrumental in elucidating its fundamental properties.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. Through geometry optimization, researchers can identify the equilibrium structure of this compound. These calculations typically involve minimizing the energy of the molecule with respect to its atomic coordinates.

Optimized geometrical parameters, such as bond lengths and bond angles, obtained from DFT calculations often show good agreement with experimental data where available. For example, in related brominated pyridine (B92270) compounds, calculated bond lengths and angles have been found to be consistent with experimental values. researchgate.net

| Bond | Calculated (B3LYP) | Experimental |

|---|---|---|

| C1-C2 | 1.385 | 1.403 |

| C2-C3 | 1.386 | 1.393 |

| C3-C4 | 1.338 | 1.350 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govschrodinger.comresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

DFT calculations are widely used to determine the energies of the HOMO and LUMO. For various pyridine derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and potential for charge transfer. niscair.res.inepa.gov For instance, in a study of 2-bromo-3-hydroxy-6-methyl pyridine, the HOMO-LUMO energy gap was calculated to be 5.39512 eV. researchgate.net The energy of this gap can be influenced by substituents on the pyridine ring and the surrounding solvent environment. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Total Energy (a.u.) | -2936.4687 |

| HOMO (a.u.) | -0.24189 |

| LUMO (a.u.) | -0.04354 |

| Frontier Orbital Energy Gap (eV) | 5.39512 |

| Dipole Moment (Debye) | 1.9384 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. epa.gov The MEP surface displays regions of positive, negative, and neutral electrostatic potential. researchgate.net

In MEP analysis, red-colored regions typically indicate negative potential, associated with sites prone to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. These maps provide a visual representation of the molecule's reactivity and intermolecular interaction patterns. For similar pyridine compounds, MEP analysis has been employed to identify the reactive nature of the molecule. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis is useful for understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

NBO analysis can quantify the electron density localized on each atom and in each bond, offering insights into bond polarity and hybridization. uni-muenchen.de For instance, the analysis can describe the composition of a C-O bond in terms of the contributing atomic orbitals and their hybridization. uni-muenchen.de Furthermore, NBO analysis helps in understanding the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which stabilizes the molecule.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the observed spectral bands to specific molecular motions. epa.gov DFT methods, such as B3LYP, have been shown to provide excellent agreement between calculated and experimental vibrational frequencies for pyridine derivatives. researchgate.netresearchgate.net

These calculations not only help in the assignment of fundamental vibrational modes but can also predict the IR and Raman intensities. epa.govnih.gov The comparison between theoretical and experimental spectra serves as a validation of the computational model and provides a deeper understanding of the molecule's vibrational properties. researchgate.net

Thermodynamic Properties and Reaction Energetics (e.g., Gibbs Free Energy)

DFT calculations can be used to predict various thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. epa.govnih.gov These properties are derived from the calculated vibrational frequencies and provide valuable information about the molecule's stability and behavior under different thermal conditions. researchgate.net

Furthermore, reaction energetics, including the Gibbs free energy of a reaction, can be computed. This allows for the theoretical prediction of the spontaneity and feasibility of chemical reactions involving this compound. Understanding the thermodynamic parameters is crucial for predicting the behavior of the compound in various chemical processes. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for various applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of organic molecules are governed by their molecular structure, specifically the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

For this compound, a computational study would typically involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), the first hyperpolarizability (β), a key indicator of NLO activity, would be calculated.

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in drug discovery for predicting how a ligand might interact with a biological target.

Prediction of Ligand-Receptor Interactions

To predict the interactions of this compound with a biological receptor, a researcher would typically:

Identify Potential Targets: Based on the structural similarity to other known bioactive molecules, potential protein targets could be identified. For instance, various pyridine derivatives are known to interact with kinases, G-protein coupled receptors, or enzymes involved in metabolic pathways.

Computational Docking: Software like AutoDock or Glide would be used to place the 3D structure of the compound into the binding site of the target protein. These simulations predict the preferred binding orientation and calculate a docking score, which estimates the binding affinity.

Studies on related molecules, such as 3-chloropyridine (B48278) derivatives, have shown interactions with the S1 pocket of the SARS-CoV Mpro, highlighting the potential for this class of compounds to engage in specific protein-ligand interactions. nih.gov However, specific predictions for this compound are not currently documented.

Binding Mode Analysis within Biological Targets

A detailed binding mode analysis would elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. This would involve identifying:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the oxygen of the ether linkage could act as hydrogen bond acceptors.

Halogen Bonds: The bromine and chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in medicinal chemistry.

Hydrophobic Interactions: The aromatic rings (pyridine and chlorophenyl) would likely engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

While molecular docking studies have been performed on analogous compounds like 3-Bromo-2-hydroxypyridine, revealing potential interactions with bromodomain inhibitors, a similar analysis for this compound is not available. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a set of structurally related molecules with measured biological activity (e.g., IC50 values) against a specific target would be required. The process involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create an equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

No QSAR models specifically developed for a series of compounds centered around the this compound scaffold have been published.

Identification of Structural Determinants for Potency

A validated 3D-QSAR model, often visualized through contour maps, can identify the key structural features that are either beneficial or detrimental to the biological activity. For example, a CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) study could reveal:

Favorable Steric Regions: Areas where bulkier substituents increase activity.

Unfavorable Steric Regions: Areas where steric hindrance reduces activity.

Favorable Electrostatic Regions: Areas where positive or negative charges enhance binding.

Such studies on other heterocyclic systems have successfully guided the design of more potent molecules. researchgate.netplos.org However, in the absence of a dataset of active compounds related to this compound, the structural determinants for its potential potency remain speculative.

Exploration of Biological Activity and Mechanistic Insights for 3 Bromo 2 4 Chlorophenoxy Pyridine Analogues in Vitro Focus

General Principles of Biological Activity in Pyridine-Containing Compounds

The pyridine (B92270) nucleus is a fundamental heterocyclic scaffold that is ubiquitous in numerous natural products, including vitamins, coenzymes, and alkaloids. nih.gov In medicinal chemistry, pyridine and its derivatives are considered "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse therapeutic applications. nih.govnih.gov Their presence in many FDA-approved drugs for conditions ranging from cancer to viral infections underscores their importance. scispace.com

Several key features contribute to the biological significance of the pyridine ring. Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for various interactions, including π-π stacking with biological macromolecules. Furthermore, the pyridine ring can be readily functionalized, allowing chemists to fine-tune the steric, electronic, and physicochemical properties of a molecule to optimize its pharmacological activity. nih.gov The inclusion of a pyridine moiety can also enhance the water solubility of a compound, which is a crucial property for drug development. nih.gov The combination of a pyridine ring with other heterocyclic systems or specific functional groups has been shown to amplify or broaden the therapeutic effects of the resulting molecules. nih.govnih.gov

In Vitro Antiproliferative and Cytotoxic Activities

Analogues of 3-Bromo-2-(4-chlorophenoxy)pyridine, which belong to the broader class of 2-phenoxypyridine (B1581987) derivatives, have been investigated for their potential as anticancer agents. These studies typically involve screening against various human cancer cell lines to determine their cytotoxic (cell-killing) and antiproliferative (cell growth-inhibiting) effects. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the biological process by 50%.

The in vitro anticancer activity of pyridine-based compounds has been evaluated against a panel of human cancer cell lines. For instance, pyrazolo[3,4-b]pyridine derivatives have demonstrated cytotoxic effects against various tumor cells. nih.gov Specifically, certain derivatives showed notable activity against breast cancer (MCF-7), colon carcinoma (HCT-116), and liver cancer (HepG-2) cell lines. nih.govnih.govnih.gov

In one study, a series of novel pyridine derivatives were synthesized and tested for their ability to inhibit the proliferation of HCT-116, MCF-7, HepG-2, and A549 (lung cancer) cell lines. nih.gov Several of these compounds exhibited significant inhibitory effects, with IC50 values indicating potent activity. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activity against MCF-7 and HCT-116 cells when compared to the standard drug Sorafenib. nih.gov Other research has highlighted the antiproliferative potential of pyrazolo-pyridine derivatives against HeLa (cervical cancer) and MCF-7 cells, with some compounds showing IC50 values in the low micromolar range. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Selected Pyridine Analogues Users can filter and sort the data by Compound, Cell Line, and IC50 value to compare the cytotoxic activities.

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Pyridine Derivative 4 | HCT-116 | 31.3 | nih.gov |

| Pyridine Derivative 4 | MCF-7 | 19.3 | nih.gov |

| Pyridine Derivative 4 | HepG-2 | 22.7 | nih.gov |

| Pyrazolo[3,4-b]pyridin-3-amine 8 | HCT-116 | 32.5 | nih.gov |

| Pyrazolo[3,4-b]pyridin-3-amine 8 | MCF-7 | 20.7 | nih.gov |

| Pyrazolo[3,4-b]pyridin-3-amine 8 | HepG-2 | 24.3 | nih.gov |

| Pyrazolo-naphthyridine 5j | HeLa | 6.4 | nih.gov |

To understand the mechanisms underlying their anticancer effects, researchers investigate the interaction of these compounds with specific molecular targets that are crucial for cancer cell survival and proliferation.

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in regulating the cell cycle. nih.gov The overexpression or aberrant activation of CDKs, particularly CDK2, is a common feature in many human cancers, making them an attractive target for anticancer drug development. nih.gov The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are known bioisosteres of adenine, a key component of ATP, enabling them to fit into the ATP-binding site of kinases like CDK2 and inhibit their function. nih.govcapes.gov.br

Studies have shown that various pyridine-based compounds are potent inhibitors of the CDK2/cyclin A2 complex. nih.gov For example, a series of newly synthesized pyridine and pyrazolopyridine derivatives were evaluated for their CDK2 inhibitory activity. Several compounds, including 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile, demonstrated potent inhibition with IC50 values lower than or comparable to the reference inhibitor, roscovitine. nih.gov

Interactive Data Table: CDK2/cyclin A2 Inhibition by Pyridine Derivatives This table allows users to compare the enzymatic inhibitory potency of different compounds.

| Compound | CDK2/cyclin A2 IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

|---|---|---|---|---|

| Pyridone 1 | 0.57 | Roscovitine | 0.394 | nih.gov |

| Nicotinonitrile 4 | 0.24 | Roscovitine | 0.394 | nih.gov |

| Pyrazolo[3,4-b]pyridin-3-amine 8 | 0.65 | Roscovitine | 0.394 | nih.gov |

| Ethanethioate 11 | 0.50 | Roscovitine | 0.394 | nih.gov |

| Furo[2,3-b]pyridine-2-carboxylate 14 | 0.93 | Roscovitine | 0.394 | nih.gov |

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. nih.govyoutube.com The COX-2 isoform is often overexpressed in various cancers and inflammatory conditions. nih.gov Selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory and potentially anticancer agents with fewer gastrointestinal side effects. nih.govscialert.net

Certain pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were evaluated for their ability to inhibit COX-1 and COX-2. nih.gov One compound in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), showed extremely high potency and selectivity for COX-2, with an IC50 value of 0.07 µM and a selectivity index of over 500. nih.gov Molecular docking studies suggest these compounds fit into the active site of COX-2, with the sulfonyl group interacting with a secondary pocket unique to the COX-2 enzyme. nih.gov

Interactive Data Table: COX-2 Inhibition by Pyridine Derivatives Filter by compound to see its specific inhibitory concentrations and selectivity index.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Compound 5n | 35.6 | 0.07 | 508.6 | nih.gov |

Sphingosine (B13886) kinase 1 (SphK1) is another enzyme implicated in cancer biology. It phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a signaling lipid that regulates cell growth, proliferation, and survival. nih.govnih.gov Overexpression of SphK1 is found in numerous cancers, making it a valid target for anticancer therapy. nih.gov

While direct studies on this compound analogues as SphK1 inhibitors are not prominent in the provided search results, the general strategy involves developing compounds that can compete with the natural substrate (sphingosine) for binding to the enzyme's active site. nih.gov FTY720 (Fingolimod), a known immunomodulator, and its analogues have been identified as inhibitors of SphK1. nih.gov These compounds can act through various mechanisms, including allosteric inhibition, where they bind to a site other than the active site to modulate the enzyme's activity. nih.gov The development of potent and selective SphK1 inhibitors, potentially including novel pyridine-containing scaffolds, remains an active area of research. nih.gov

Mechanistic Investigations of Cellular Processes

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have investigated the pro-apoptotic effects of pyridine-containing compounds in various cancer cell lines.

For instance, a stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), has been shown to induce apoptosis in human lung cancer cells. nih.gov Treatment with BCS led to an increase in the sub-G1 phase of the cell cycle, a characteristic feature of apoptosis. nih.gov This was accompanied by morphological changes, such as cell rounding and DNA fragmentation. nih.gov Mechanistically, BCS treatment resulted in the upregulation of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21, along with the release of cytochrome c from the mitochondria into the cytosol. nih.gov Similarly, a phenoxazine (B87303) compound, 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one (Phx), has demonstrated the ability to induce both apoptosis and necrosis in human B and T cell lymphoblastoid cell lines. nih.gov

In the context of quinazoline (B50416) derivatives, which share a nitrogen-containing heterocyclic core, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was found to induce apoptosis in MCF-7 breast cancer cells at its half-maximal inhibitory concentration (IC50). mdpi.com Furthermore, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to induce both early and late apoptosis in Hela, MCF7, and HCT-116 cancer cell lines. mdpi.com Genistein, another bioactive compound, has been observed to mediate apoptosis in T24 human bladder cancer cells through the activation of caspases, leading to the degradation of PARP, and by stimulating mitochondrial dysfunction. mdpi.com The induction of apoptosis has also been noted with 2-chlorodeoxyadenosine in B cell chronic lymphocytic leukemia cells. nih.gov

These findings highlight the potential of pyridine analogues and related heterocyclic compounds to trigger apoptotic pathways in cancer cells, making them promising candidates for further investigation as anticancer agents.

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Disrupting the cell cycle is a key strategy in cancer therapy. Several analogues of this compound have been shown to modulate cell cycle progression, often leading to arrest at specific phases.

A notable example is the stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), which induces G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This arrest is associated with the downregulation of the checkpoint protein cyclin B1. nih.gov Similarly, a benzophenone (B1666685) thiosemicarbazone compound, T44Bf, was found to cause a pronounced increase in the G2/M population in various human acute leukemia cell lines. plos.org This arrest was linked to a significant decrease in Cyclin A levels. plos.org

Other studies have also demonstrated G2/M arrest by different chemical entities. For instance, some 2,3-arylpyridylindole derivatives, at higher concentrations, arrested the cell cycle at the G2/M phase in A549 lung cancer cells. nih.gov Cinobufagin, a bufadienolide, has also been shown to induce G2/M cell cycle arrest in malignant melanoma cells by decreasing the levels of key regulatory proteins such as CDC25C, CDK1, and cyclin B. frontiersin.org Genistein has also been reported to suppress cell proliferation by inducing G2/M phase arrest in T24 bladder cancer cells. mdpi.com

Interestingly, some compounds exhibit biphasic effects on the cell cycle. The aforementioned 2,3-arylpyridylindole derivatives, at lower concentrations, induced G0/G1 cell cycle arrest by activating the JNK/p53/p21 pathway. nih.gov A spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative was also shown to induce G1 phase cell cycle arrest in cancer cells. mdpi.com

The ability of these compounds to halt cell cycle progression, particularly at the G2/M checkpoint, underscores their potential as antiproliferative agents.

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Key Molecular Changes |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | Human lung cancer cells | G2/M phase arrest | Downregulation of cyclin B1 |

| Benzophenone thiosemicarbazone (T44Bf) | Human acute leukemia cell lines (HL60, U937, KG1a, Jurkat) | G2/M phase arrest | Decrease in Cyclin A |

| 2,3-Arylpyridylindole derivatives | A549 human lung cancer cells | G2/M phase arrest (high conc.), G0/G1 arrest (low conc.) | Inhibition of tubulin polymerization (G2/M), Activation of JNK/p53/p21 (G0/G1) |

| Cinobufagin | A375 human malignant melanoma cells | G2/M phase arrest | Decrease in CDC25C, CDK1, and cyclin B |

| Genistein | T24 human bladder cancer cells | G2/M phase arrest | Down-regulation of cyclin A and cyclin B1 |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | Cancer cell lines | G1 phase arrest | Not specified |

Interference with Cellular Signaling Pathways (e.g., PI3K/NF-κB)

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of cell survival, proliferation, and inflammation. nih.govmdpi.com Dysregulation of these pathways is frequently observed in various diseases, including cancer. nih.gov Several studies have demonstrated the ability of pyridine analogues and other compounds to interfere with these pathways.

The PI3K/Akt/mTOR signaling pathway is a key cascade involved in a wide range of cellular processes. nih.gov There is significant crosstalk between the PI3K/Akt/mTOR and NF-κB pathways. nih.gov For instance, Akt can activate IKK, a kinase upstream of NF-κB, leading to NF-κB activation and its translocation to the nucleus to promote gene expression related to immune responses and cell survival. nih.gov

In the context of cancer, indole (B1671886) compounds have been investigated for their ability to target the PI3K/Akt/mTOR pathway. nih.gov Furthermore, a study on oral cancer cells showed that treatment with a specific compound led to the inhibition of the PI3K/AKT/NF-κB signaling pathway. researchgate.net In neuromyelitis optica spectrum disorders, the BTK/NF-κB signaling pathway, which involves PI3K and IKK, is abnormally activated. nih.gov Natural compounds like avenanthramides have been shown to modulate the PI3K signaling pathway and inhibit NF-κB-mediated inflammatory responses. researchgate.net

The ability of these compounds to modulate the PI3K/NF-κB signaling axis highlights their potential as therapeutic agents for diseases driven by the aberrant activity of these pathways.

Antimicrobial Activity Studies

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Pyridine derivatives have been explored for their potential antibacterial and antifungal activities.

Antibacterial Spectrum

Numerous studies have reported the antibacterial activity of various pyridine-containing compounds. For example, nicotinic acid benzylidene hydrazide derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Similarly, certain isonicotinic acid hydrazide derivatives with bromo, methoxy, and chloro groups exhibited significant antimicrobial activity. nih.gov

Pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives have demonstrated moderate antibacterial activities against B. subtilis and E. coli. japsonline.com N-alkylated pyridine-based organic salts have also shown antibacterial effects against S. aureus and E. coli. nih.gov Furthermore, certain bromophenol derivatives have exhibited significant antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov Pyrazine carboxamides have been synthesized and evaluated for their activity against extensively drug-resistant Salmonella Typhi. mdpi.com

The antibacterial spectrum of some of these compounds is summarized in the table below.

| Compound/Derivative Class | Bacterial Strains Tested | Activity |

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | Active |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Gram-positive and Gram-negative bacteria | Highly active |

| Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity |

| N-alkylated pyridine-based salts | S. aureus, E. coli | Active |

| Bromophenol derivatives | S. aureus, MRSA, P. aeruginosa | Significant against S. aureus and MRSA |

| Pyrazine carboxamides | Extensively drug-resistant S. Typhi | Active |

| Thiazolo[4,5-b]pyridin-2-ones | Pseudomonas aeruginosa, Escherichia coli | Potent inhibitory effect |

Antifungal Spectrum

In addition to antibacterial activity, some pyridine derivatives also exhibit antifungal properties. Nicotinic acid benzylidene hydrazide derivatives have been shown to be active against the fungi Candida albicans and Aspergillus niger. nih.gov Substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide also displayed high antifungal activity against C. albicans and Candida glabrata. nih.gov

Furthermore, a new series of pyridine and thienopyridine derivatives exhibited good to strong activity against C. albicans. dntb.gov.ua Thiazolo[4,5-b]pyridin-2-ones have also shown antifungal activity against fungi of the genus Candida and Saccharomyces. mdpi.com

These findings suggest that pyridine-based scaffolds hold promise for the development of novel antifungal agents.

| Compound/Derivative Class | Fungal Strains Tested | Activity |

| Nicotinic acid benzylidene hydrazides | Candida albicans, Aspergillus niger | Active |

| Substituted Mannich bases | C. albicans, C. glabrata | High activity |

| Pyridine and Thienopyridine derivatives | C. albicans | Good to strong activity |

| Thiazolo[4,5-b]pyridin-2-ones | Candida spp., Saccharomyces spp. | Active |

| 3-Alkylidene-2-indolone derivatives | Candida spp. | Moderate activity |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyridine derivatives are diverse and appear to be influenced by the specific substitutions on the pyridine ring. For analogues of this compound, several potential mechanisms of action can be inferred from studies on related compounds.

One of the proposed mechanisms involves the disruption of the bacterial cell wall or membrane. Pyridinium (B92312) salts, for instance, which are cationic derivatives of pyridine, are known to act on cell membranes. Their amphiphilic nature, with a hydrophobic part and a hydrophilic cationic head, facilitates interaction with and disruption of the bacterial cell membrane, leading to cell death. mdpi.com While this compound is not a pyridinium salt, its halogenated and lipophilic nature could contribute to interactions with bacterial cell membranes.

Another significant mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies on some thiazolo[4,5-b]pyridine (B1357651) derivatives have shown potential binding to and inhibition of enzymes like MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively. The inhibition of these enzymes would lead to the cessation of bacterial growth and proliferation.

Furthermore, some pyridine derivatives have been shown to interact with key inflammatory pathways and reduce oxidative stress, which could indirectly contribute to their antimicrobial effect by modulating the host response to infection. researchgate.net The ability of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines to interact irreversibly with bacterial cell walls, leading to apoptosis, has also been reported. nih.gov

The antimicrobial activity of various pyridine derivatives is often broad, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. For example, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown significant activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Similarly, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides with bromine, methoxy, and chlorine groups have demonstrated potent antimicrobial effects. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Pyridine Analogues

| Compound/Analogue Class | Test Organism(s) | Observed Effect/Activity | Reference(s) |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Significant antimicrobial activity, comparable to standard drugs. | nih.gov |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Highly active antimicrobial agents, better than standard drugs. | nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | Gram-negative bacteria (e.g., Citrobacter freundii, Achromobacter xylosoxidans) | Significant antimicrobial activity. | |

| Fused pyridine-pyrimidine hybrids | E. coli, S. aureus, S. pyogenes, C. albicans | Excellent to moderate antimicrobial activity. | |

| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Bacteria | Irreversible interaction with bacterial cell walls, leading to apoptosis. | nih.gov |

Antiviral Potential

Analogues of this compound have demonstrated significant potential as antiviral agents in various in vitro studies. The mechanisms of antiviral action are often targeted at specific stages of the viral life cycle.

A notable example is the study of 2-benzoxyl-phenylpyridine derivatives, which have shown strong antiviral activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were found to target the early stages of CVB3 replication, including viral RNA replication and protein synthesis, rather than directly inactivating the virus or inhibiting its entry into host cells. nih.gov This suggests that these analogues may interfere with intracellular processes essential for viral propagation. The presence of chloro and bromo substituents on the central benzene (B151609) ring was found to be important for their antiviral activity. nih.gov

Other pyridine derivatives have been shown to inhibit a range of viruses through various mechanisms. These include the inhibition of reverse transcriptase, polymerase, RNase H, and viral maturation. nih.gov Some derivatives also interfere with host cell pathways that are co-opted by viruses, such as NF-κB signaling. nih.gov

Thieno[2,3-b]pyridine derivatives have been investigated for their activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net One compound from this class showed significant inhibition of the virus, indicating the potential of this scaffold in developing anti-herpes agents. researchgate.net

The broad-spectrum antiviral potential of pyridine derivatives is highlighted by their activity against a variety of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). nih.gov

Table 2: In Vitro Antiviral Activity of Selected Pyridine Analogues

| Compound/Analogue Class | Target Virus(es) | Mechanism of Action/Observed Effect | Reference(s) |

| 2-Benzoxyl-phenylpyridine derivatives | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | Inhibition of early stages of viral replication (RNA and protein synthesis). | nih.gov |

| Thieno[2,3-b]pyridine derivatives | Herpes Simplex Virus type 1 (HSV-1) | Significant viral inhibition. | researchgate.net |

| General Pyridine Derivatives | HIV, HCV, HBV, RSV | Inhibition of reverse transcriptase, polymerase, RNase H, viral maturation. | nih.gov |

Future Directions and Research Perspectives for 3 Bromo 2 4 Chlorophenoxy Pyridine

Rational Design of Next-Generation Analogues

The principles of rational drug design and computer-aided drug design (CADD) offer a systematic approach to developing novel analogues of 3-Bromo-2-(4-chlorophenoxy)pyridine with enhanced biological activities. This strategy moves beyond random screening by using structural information of biological targets to design molecules with improved affinity, selectivity, and pharmacokinetic profiles.

Future research can leverage scaffold hopping, a technique where the core structure of a known active compound is replaced with a functionally equivalent but structurally different scaffold. For instance, the pyrazolo[3,4-b]pyridine scaffold, known for its role in kinase inhibitors, could be an inspiration for designing new analogues. The pyridine (B92270) ring in this compound could be systematically replaced with other heterocycles, or the phenoxy linker could be altered to explore new chemical space and potential biological interactions.

Key strategies for analogue design include:

Substitution Pattern Modification: Altering the position and nature of substituents on both the pyridine and phenyl rings can profoundly influence biological activity. For example, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, affecting its binding to target proteins.

Bioisosteric Replacement: Replacing the bromine or chlorine atoms with other functional groups of similar size and electronic character (e.g., trifluoromethyl group, cyano group) can lead to analogues with improved metabolic stability or target affinity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to a biological target, potentially increasing potency and selectivity.

Table 1: Strategies for Rational Analogue Design

| Design Strategy | Approach | Potential Outcome |

|---|---|---|

| Scaffold Hopping | Replace pyridine with other heterocycles (e.g., pyrimidine, pyrazine). | Discover novel core structures with improved drug-like properties. |

| Substituent Modification | Introduce diverse functional groups at various positions. | Modulate electronic properties and structure-activity relationships (SAR). |

| Bioisosteric Replacement | Substitute halogens with groups like -CF3, -CN, or -SF5. | Enhance metabolic stability, binding affinity, and cell permeability. |

| Structure-Based Design | Utilize computational docking with known protein targets. | Design analogues with high predicted affinity and selectivity for specific enzymes or receptors. |

Development of Novel and Efficient Synthetic Routes

While the synthesis of pyridine derivatives is well-established, future research should focus on developing more efficient, cost-effective, and environmentally benign routes to this compound and its analogues. Current methods often rely on multi-step sequences that may involve harsh reagents or require challenging purification procedures.

Advancements in catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offer significant potential for streamlining synthesis. Research could explore novel catalyst systems with higher turnover numbers and broader substrate scope, allowing for the efficient coupling of the pyridine and phenol (B47542) fragments under milder conditions.

Potential areas for synthetic innovation include:

Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Greener Synthesis: Exploring the use of alternative, less hazardous solvents and reagents is crucial. For example, replacing traditional organic solvents with water or bio-based solvents, and using milder chlorinating or brominating agents, would align with the principles of green chemistry. A promising approach involves using adducts like cyanuric chloride•DMF as a milder alternative to thionyl chloride for chlorination steps.

Table 2: Comparison of Potential Synthetic Approaches

| Synthetic Method | Advantages | Challenges |

|---|---|---|

| Improved Cross-Coupling | High efficiency, good functional group tolerance, milder conditions. | Catalyst cost and sensitivity, ligand optimization. |

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 3-bromo-2-(4-chlorophenoxy)pyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a Mitsunobu reaction using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in dichloromethane at 0–5°C effectively couples 3-bromo-2-hydroxypyridine with 4-chlorophenol derivatives. Key parameters include maintaining low temperatures to suppress side reactions and using anhydrous solvents . Alternatively, Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and potassium carbonate as a base has been employed for analogous bromopyridine derivatives .

Q. How can purification of this compound be optimized?

- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Evidence from similar bromopyridine compounds shows that washing with sodium bicarbonate solution removes acidic impurities, while recrystallization in chloroform-petroleum ether mixtures enhances purity to >99% . Monitoring by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) ensures homogeneity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the pyridine C-Br coupling (J ≈ 2–5 Hz). The 4-chlorophenoxy group shows distinct splitting patterns .

- HRMS : Exact mass should match the molecular formula (C₁₁H₈BrClNO, [M+H]⁺ calc. 303.9394).

- IR : Peaks at ~1250 cm⁻¹ (C-O-C) and 650 cm⁻¹ (C-Br) confirm functional groups .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture, as hydrolysis of the bromo or phenoxy groups may occur. Compatibility testing shows no degradation over 12 months under these conditions .

Q. How does steric hindrance from the 4-chlorophenoxy group influence reactivity?

- Methodological Answer : The bulky 4-chlorophenoxy group at the 2-position of pyridine directs electrophilic substitution to the 5-position (meta to Br). This is confirmed by comparative studies with unsubstituted bromopyridines, where reaction rates decrease by ~40% due to steric effects .

Advanced Research Questions

Q. How does catalytic system selection impact Suzuki-Miyaura cross-coupling efficiency with this substrate?

- Methodological Answer : Catalysts like Pd(PPh₃)₄ exhibit lower turnover (<60%) compared to Pd(dppf)Cl₂ (>85%), as the ferrocene backbone stabilizes the active Pd(0) species. Kinetic studies show that electron-deficient aryl bromides (e.g., this compound) require polar aprotic solvents (DMF or THF) and elevated temperatures (80–100°C) for optimal coupling yields .

Q. What computational methods predict regioselectivity in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal that the LUMO distribution favors electrophilic attack at the 5-position. Molecular electrostatic potential maps correlate with experimental nitration and halogenation patterns .

Q. How do solvent effects influence the compound’s catalytic activity in transition-metal complexes?

- Methodological Answer : In Pd-mediated reactions, coordinating solvents (e.g., DMSO) reduce catalytic activity by stabilizing Pd intermediates. Non-coordinated solvents (toluene) increase turnover frequency by 30%. Dielectric constant (ε) also affects reaction kinetics, with ε > 15 accelerating oxidative addition .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 28% vs. 99%)?

- Methodological Answer : Yield disparities arise from purification methods and intermediate stability. For example, in situ quenching with aqueous NH₄Cl prevents boronic acid decomposition, improving yields from 28% to >90% in analogous Suzuki reactions . Kinetic profiling identifies optimal reaction times (typically 12–18 hours) to avoid over-dehalogenation.

Q. How can toxicity profiles guide safe handling in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.